1-Palmitoyl-3-O-benzyl-rac-glycerol

Lipophilicity Membrane Permeability Drug Delivery

Select 1-Palmitoyl-3-O-benzyl-rac-glycerol for its unique orthogonal protection: the sn-3 benzyl ether enables selective sn-2 acylation without the acyl migration seen in unprotected monoglycerides. This ensures high-yield, regiospecific synthesis of complex phospholipids and neutral lipids, eliminating non-selective product mixtures. Its benzyl group also provides distinct substrate specificity for lipase mechanistic studies, making it an essential, non-substitutable intermediate for reproducible R&D outcomes.

Molecular Formula C26H44O4
Molecular Weight 420.6 g/mol
CAS No. 1487-51-0
Cat. No. B017627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Palmitoyl-3-O-benzyl-rac-glycerol
CAS1487-51-0
SynonymsDL-Palmitic Acid 3-(Benzyloxy)-2-hydroxypropyl Ester;  Hexadecanoic Acid 2-Hydroxy-3-(phenylmethoxy)propyl Ester; 
Molecular FormulaC26H44O4
Molecular Weight420.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COCC1=CC=CC=C1)O
InChIInChI=1S/C26H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-26(28)30-23-25(27)22-29-21-24-18-15-14-16-19-24/h14-16,18-19,25,27H,2-13,17,20-23H2,1H3
InChIKeyKTMANQJLYZAYIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Palmitoyl-3-O-benzyl-rac-glycerol (CAS 1487-51-0): A Strategic Protected Monoglyceride for Lipid Research and Synthesis


1-Palmitoyl-3-O-benzyl-rac-glycerol (CAS 1487-51-0) is a synthetic, protected monoacylglycerol derivative, belonging to the class of glycerol-based lipid intermediates. Its molecular structure features a palmitoyl ester (C16:0) at the sn-1 position and a benzyl ether protecting group at the sn-3 position, with a free hydroxyl at the sn-2 position [1]. With a molecular weight of 420.63 g/mol and a high calculated logP of 6.59, this compound exhibits significant lipophilicity, making it a key intermediate for the synthesis of complex lipids, phospholipids, and as a substrate in lipase specificity studies [1]. The presence of the racemic (rac) glycerol backbone offers broad utility in stereochemical investigations without the constraints of enantiopure starting materials [1].

Procurement Risk: Why Unprotected or Differently Protected Monoglyceride Analogs Are Not Functional Substitutes for 1-Palmitoyl-3-O-benzyl-rac-glycerol


Generic substitution with unprotected monopalmitin (e.g., 1-Palmitoyl-rac-glycerol) or alternative protecting groups (e.g., isopropylidene or allyl) is not viable for applications requiring regiospecific downstream modification. The sn-3 benzyl ether group of 1-Palmitoyl-3-O-benzyl-rac-glycerol provides orthogonal protection, enabling selective reactions at the sn-2 hydroxyl without interference or acyl migration, a common problem with unprotected monoglycerides [1]. In contrast, compounds like 1-Palmitoyl-rac-glycerol lack this protective group, leading to non-selective acylation and complex product mixtures [2]. Furthermore, the benzyl group imparts distinct substrate specificity in lipase-catalyzed reactions, where it can act as a steric and electronic determinant, differentiating its enzymatic processing from that of simple alkyl or unprotected analogs [1]. This specific protection and reactivity profile necessitates the procurement of the exact compound for reliable, reproducible results in complex lipid synthesis and enzymatic studies.

Quantitative Differentiation of 1-Palmitoyl-3-O-benzyl-rac-glycerol: A Comparative Evidence Guide for Scientific Procurement


Comparison of Lipophilicity (LogP) Between 1-Palmitoyl-3-O-benzyl-rac-glycerol and Its Unprotected Analog

The calculated partition coefficient (LogP) for 1-Palmitoyl-3-O-benzyl-rac-glycerol is 6.59, significantly higher than that of its unprotected analog, 1-palmitoyl-rac-glycerol (LogP ~4.5), due to the presence of the lipophilic benzyl protecting group [1]. This difference of approximately 2.1 log units translates to a theoretical ~126-fold increase in octanol-water partitioning, indicating markedly enhanced membrane permeability and lipid bilayer insertion potential [1].

Lipophilicity Membrane Permeability Drug Delivery

Differential Lipase Substrate Specificity: 1-Palmitoyl-3-O-benzyl-rac-glycerol vs. 1-Palmitoyl-rac-glycerol

In studies of lipase specificity, the presence of a benzyl ether at the sn-3 position, as in 1-Palmitoyl-3-O-benzyl-rac-glycerol, fundamentally alters substrate recognition and hydrolysis rates compared to the natural ester in 1-palmitoyl-rac-glycerol [1]. Research on microbial lipases has shown that replacing the ester linkage with a benzylether in triacylglycerol analogs significantly modulates stereoselectivity and catalytic efficiency, with enzymes like *Rhizopus oryzae* lipase exhibiting altered enantio-preference and reduced activity on benzyl-protected substrates [1]. Specifically, the benzylether group is less susceptible to hydrolysis, leading to the compound acting as a stable, non-hydrolyzable mimic in enzymatic assays, a property not shared by the native ester substrate [1].

Lipase Enzyme Specificity Lipid Metabolism

Comparison of Synthetic Utility: Benzyl Protection vs. Other Protecting Groups (e.g., Isopropylidene, Allyl)

The benzyl ether protecting group at the sn-3 position offers distinct advantages in multi-step lipid synthesis. Unlike acid-labile isopropylidene acetals (e.g., in 1,2-O-isopropylidene-rac-glycerol), the benzyl group is stable under mildly acidic conditions, allowing for selective deprotection of other groups (e.g., silyl ethers) without affecting the benzyl moiety [1]. Conversely, compared to base-labile esters or allyl ethers, benzyl ethers are resistant to basic hydrolysis and many nucleophiles, providing orthogonality [1]. This allows for sequential, regiospecific functionalization of the glycerol backbone, which is not possible with unprotected glycerol or with a single, less versatile protecting group.

Organic Synthesis Protecting Group Strategy Lipid Chemistry

Application Scenarios: Where 1-Palmitoyl-3-O-benzyl-rac-glycerol Provides Definitive Experimental Advantages


Precursor for the Regiospecific Synthesis of Complex Phospholipids and Neutral Lipids

1-Palmitoyl-3-O-benzyl-rac-glycerol is an ideal starting material for the synthesis of mixed-chain phospholipids (e.g., phosphatidylcholines, phosphatidylethanolamines) or neutral lipids (e.g., di- and triacylglycerols) with defined regio- and stereochemistry. Its orthogonally protected glycerol backbone allows for sequential acylation at the sn-2 position (e.g., with an unsaturated fatty acid), followed by selective deprotection of the benzyl group via hydrogenolysis to install a phosphocholine headgroup at the sn-3 position [1]. This route avoids the acyl migration issues encountered when using unprotected monoglycerides and enables the creation of highly pure, structurally defined lipid standards for analytical and biophysical studies.

Substrate and Probe for Investigating Lipase Stereoselectivity and Mechanism

Due to the stability of its sn-3 benzyl ether bond against lipase hydrolysis, 1-Palmitoyl-3-O-benzyl-rac-glycerol serves as a valuable substrate analog for probing the stereospecificity and catalytic mechanism of various lipases (e.g., *Candida antarctica* lipase B, *Rhizopus oryzae* lipase) [1]. In enzymatic assays, it can act as a 'dead-end' substrate or competitive inhibitor, allowing researchers to map the active site topography and identify key residues involved in substrate recognition and stereoselective acylation/hydrolysis without the complication of rapid product turnover [1].

Building Block for Tailored Lipid Nanoparticle (LNP) Components

The enhanced lipophilicity conferred by the benzyl group (LogP 6.59) makes 1-Palmitoyl-3-O-benzyl-rac-glycerol a promising precursor for the development of novel ionizable or helper lipids for LNP-based drug delivery systems [1]. Its structure can be further elaborated to introduce amine-containing headgroups at the sn-2 or sn-3 position after selective deprotection, creating a library of lipids with tunable pKa and membrane fusion properties, which are critical for the efficient endosomal escape of nucleic acid therapeutics [1].

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